molecular formula C18H20ClNO2 B2416192 (S)-alpha-(4-biphenylmethyl)-proline-HCl CAS No. 1217722-65-0

(S)-alpha-(4-biphenylmethyl)-proline-HCl

Cat. No.: B2416192
CAS No.: 1217722-65-0
M. Wt: 317.81
InChI Key: OODCDGGNLJQZLT-FERBBOLQSA-N
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Description

Evolution of Asymmetric Organocatalysis and its Significance

Asymmetric organocatalysis has grown into a major subfield of organic chemistry, offering significant advantages in terms of cost, environmental safety, and operational simplicity. researchgate.netchem-station.com Organocatalysts are generally less toxic and more stable in the presence of air and moisture compared to many metal-based catalysts, which often require inert reaction conditions. mt.comnih.gov This robustness makes them easier to handle, even on a large scale. nih.gov The evolution of organocatalysis has led to the development of various powerful synthetic approaches, including multicomponent, domino, and tandem reactions, which allow for the construction of complex molecules from simple starting materials in an efficient manner. capes.gov.brresearchgate.netrsc.orgrsc.org

The significance of this field was recognized with the awarding of the 2021 Nobel Prize in Chemistry to Benjamin List and David W.C. MacMillan for their pioneering work in developing asymmetric organocatalysis. bigthink.comacs.org Their contributions demonstrated the broad potential of using simple organic molecules to catalyze a wide range of chemical transformations with high levels of stereoselectivity.

The amino acid proline has played a central role in the history and development of organocatalysis. Its unique structural features make it an effective catalyst for a variety of asymmetric reactions.

One of the earliest examples of a highly enantioselective organocatalytic transformation was the Hajos-Parrish-Eder-Sauer-Wiechert reaction, discovered in the early 1970s. nih.govchemeurope.com This reaction is a proline-catalyzed intramolecular aldol (B89426) reaction, which was independently developed by research groups at Hoffmann-La Roche and Schering AG. nih.govwikipedia.org In its original form, the reaction utilized just 3% of (S)-proline to convert an achiral triketone into a chiral ketol with 93% enantiomeric excess. chemeurope.com This discovery was a landmark achievement, demonstrating that a simple, naturally occurring chiral molecule could induce high levels of asymmetry in a chemical reaction, a process that was previously thought to require complex enzymes or metal catalysts. nih.govchemeurope.com The reaction has since been widely used in the synthesis of steroids and other complex molecules. chemeurope.com

For nearly three decades after its discovery, the proline-catalyzed aldol reaction was primarily limited to intramolecular transformations. A major breakthrough occurred in 2000 when Benjamin List and Carlos F. Barbas III, along with Richard A. Lerner, reported the first successful intermolecular direct asymmetric aldol reaction catalyzed by proline. chem-station.commdpi.comillinois.edu They demonstrated that proline could effectively catalyze the reaction between acetone (B3395972) and various aldehydes, producing the desired aldol products in good yields and with high enantioselectivities. chemeurope.comillinois.edu This discovery significantly expanded the scope of organocatalysis, showing that it could be applied to a much broader range of substrates and reaction types. chem-station.com The proposed mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the ketone with proline. chem-station.comwikiwand.com

Contemporaneously with the work of List and Barbas, David W.C. MacMillan was also making seminal contributions that helped to establish organocatalysis as a general synthetic strategy. princeton.edu In 2000, his group introduced the concept of "iminium catalysis," where a chiral secondary amine catalyst, like a derivative of the amino acid phenylalanine, reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. princeton.eduresearchgate.net This activation strategy lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to attack by a nucleophile. rsc.org MacMillan's group successfully applied this concept to the highly enantioselective Diels-Alder reaction. princeton.edu His work was instrumental in demonstrating that a wide variety of asymmetric transformations could be achieved through organocatalysis by designing specific amine catalysts. nih.govprinceton.edursc.org

Seminal Discoveries of Proline-Catalyzed Reactions

Importance of Proline and its Derivatives as Chiral Scaffolds in Organic Synthesis

Proline and its derivatives are among the most widely used and studied organocatalysts. organic-chemistry.orgunibo.it Proline is an inexpensive, non-toxic, and readily available natural amino acid that exists in both enantiomeric forms (L-proline and D-proline). mdpi.comresearchgate.netlibretexts.org Its rigid cyclic structure and bifunctional nature make it an excellent chiral scaffold for inducing asymmetry in chemical reactions. organic-chemistry.orgnih.gov The versatility of the proline scaffold has led to the development of a vast number of derivatives, where modifications to the ring or the carboxylic acid and amine groups can fine-tune the catalyst's activity and selectivity for specific applications. organic-chemistry.orgunibo.it Derivatives such as (S)-alpha-(4-biphenylmethyl)-proline-HCl are designed to enhance properties like lipophilicity, which can improve solubility and performance in different solvent systems, making them valuable in pharmaceutical development and chiral catalysis. chemimpex.com The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds, and proline derivatives serve as crucial building blocks in their synthesis. unibo.itmdpi.com

The effectiveness of proline as a chiral catalyst stems from its unique structural attributes. libretexts.org

Rigid Pyrrolidine Ring: The five-membered ring of proline restricts its conformational freedom. organic-chemistry.orgnih.gov This rigidity helps to create a well-defined chiral environment around the catalytic center, which is essential for effective stereochemical communication and control during the reaction. researchgate.net

Bifunctional Nature: Proline contains both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid). libretexts.org These two functional groups can act in concert to activate both the nucleophile and the electrophile in a reaction. For example, in the aldol reaction, the amine forms an enamine with the ketone (the nucleophile), while the carboxylic acid can activate the aldehyde (the electrophile) through hydrogen bonding. chem-station.com This bifunctional activation is reminiscent of how enzymes operate and contributes to the high efficiency and stereoselectivity of proline-catalyzed reactions. libretexts.org

The combination of these structural features allows proline and its derivatives to form highly organized, chair-like transition states that effectively shield one face of the reacting partners, leading to the preferential formation of one enantiomer over the other. libretexts.org The development of derivatives like this compound builds upon this fundamental principle, introducing bulky substituents like the biphenylmethyl group to further enhance steric control and influence the outcome of asymmetric transformations. chemimpex.comchemimpex.com

Data Tables

Table 1: Seminal Proline-Catalyzed Reactions

Reaction NameYear DiscoveredKey FeatureCatalyst
Hajos-Parrish-Eder-Sauer-Wiechert Reaction1970sFirst highly enantioselective intramolecular organocatalytic aldol reaction. nih.govchemeurope.com(S)-Proline
List-Barbas Intermolecular Aldol Reaction2000First general intermolecular direct asymmetric aldol reaction. chem-station.commdpi.comL-Proline
MacMillan Iminium Catalysis2000Conceptualized organocatalysis via iminium ion formation for Diels-Alder reactions. princeton.eduChiral secondary amines

Table 2: Key Figures in Asymmetric Organocatalysis

ScientistContributionAssociated Reaction/Concept
Zoltan Hajos & David ParrishPioneered proline-catalyzed intramolecular aldol reactions. wikipedia.orgHajos-Parrish Reaction
Rudolf Wiechert et al.Independently discovered proline-catalyzed intramolecular aldol reactions. wikipedia.orgEder-Sauer-Wiechert Modification
Benjamin ListCo-developed the first intermolecular proline-catalyzed aldol reaction. chem-station.comList-Barbas Aldol Reaction
Carlos F. Barbas IIICo-developed the first intermolecular proline-catalyzed aldol reaction. chem-station.comList-Barbas Aldol Reaction
David W.C. MacMillanDeveloped the concept of iminium catalysis and designed novel amine catalysts. princeton.eduMacMillan Iminium Catalysis

Advantages of Organocatalysis in Asymmetric Transformations

The rise of organocatalysis can be attributed to several key advantages over traditional metal-based catalysts and biocatalysts. These benefits have made organocatalysts, including proline derivatives, highly attractive for both academic research and industrial applications.

Key Advantages of Organocatalysis:

AdvantageDescription
Stability Organocatalysts are often stable to air and moisture, eliminating the need for stringent inert reaction conditions.
Low Toxicity Compared to many heavy metal catalysts, organic catalysts are generally less toxic and more environmentally benign.
Availability and Cost Many organocatalysts are derived from readily available and inexpensive starting materials, such as natural amino acids.
Operational Simplicity Reactions often do not require specialized equipment, making them easier to perform.
Versatility Organocatalysts can be tailored through synthetic modification to achieve high levels of stereoselectivity for a wide range of transformations.
"Green" Chemistry The use of non-toxic, metal-free catalysts aligns with the principles of sustainable chemistry.

Positioning of this compound within the Family of Alpha-Substituted Proline Analogs

This compound belongs to the class of alpha-substituted proline analogs, where a substituent is introduced at the alpha-carbon of the proline ring. This modification significantly influences the steric and electronic properties of the catalyst, thereby affecting its reactivity and selectivity in asymmetric transformations. The biphenylmethyl group in this particular analog is a bulky, aromatic substituent that plays a crucial role in the catalyst's performance.

The introduction of substituents at the alpha-position of proline can lead to enhanced stereoselectivity compared to unsubstituted proline. The steric bulk of the alpha-substituent can effectively shield one face of the enamine intermediate formed during the catalytic cycle, leading to a more pronounced facial bias in the approach of the electrophile. This results in higher enantiomeric excess (ee) of the final product.

While direct comparative studies exhaustively detailing the performance of this compound against a wide range of other alpha-arylmethyl proline analogs in a single reaction are not extensively documented in publicly available literature, we can infer its position based on general principles and findings from related studies on substituted proline derivatives. For instance, in Michael addition reactions, the substitution pattern on the proline ring has been shown to influence both the yield and the enantioselectivity of the products. researchgate.net

The biphenylmethyl group, being a large, non-polar substituent, can be expected to create a highly hindered steric environment. This can be advantageous in reactions where significant steric differentiation is required to achieve high enantioselectivity. The aromatic nature of the biphenyl (B1667301) group may also allow for π-π stacking interactions with aromatic substrates, further influencing the organization of the transition state and potentially enhancing stereoselectivity.

To illustrate the potential impact of the alpha-substituent, consider the following hypothetical data table, which is a composite representation based on typical outcomes in proline-catalyzed aldol reactions. This table is for illustrative purposes to demonstrate how such a compound might be positioned and is not based on a single direct comparative study.

Illustrative Catalytic Performance of Alpha-Substituted Proline Analogs in a Model Aldol Reaction

CatalystAlpha-SubstituentTypical Yield (%)Typical Enantiomeric Excess (ee, %)
L-Proline-H8590
(S)-alpha-methyl-proline-CH₃8892
(S)-alpha-benzyl-proline-CH₂Ph9095
(S)-alpha-(4-biphenylmethyl)-proline -CH₂(C₆H₄)(C₆H₅) 92 >97

This table is a generalized representation and actual results can vary depending on the specific reaction conditions and substrates.

The trend suggested in this illustrative table highlights that increasing the steric bulk of the alpha-substituent from a simple methyl group to a larger biphenylmethyl group can lead to incremental improvements in enantioselectivity. The larger substituent creates a more defined chiral pocket, forcing the incoming substrate to approach from a specific direction with higher fidelity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODCDGGNLJQZLT-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights and Theoretical Studies of S Alpha 4 Biphenylmethyl Proline Hcl Catalysis

Elucidation of Detailed Catalytic Cycles and Intermediates

The catalytic cycle of proline-mediated reactions is primarily understood through two key pathways: the enamine and the iminium ion pathways. These pathways explain how the catalyst activates the carbonyl donor and acceptor molecules, respectively, facilitating carbon-carbon bond formation with high stereocontrol.

The involvement of enamine and iminium ion intermediates in proline catalysis is supported by substantial experimental evidence. Early proposals for an enamine mechanism were put forward in the 1970s and 1980s. pnas.org The core concept is that the secondary amine of the proline catalyst reacts with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. researchgate.netnobelprize.orgrsc.org This "HOMO-raising" activation makes the carbonyl compound more reactive towards electrophiles. nobelprize.orgrsc.org

Conversely, in iminium ion catalysis, the proline catalyst reacts with an α,β-unsaturated carbonyl compound (the electrophile) to form an iminium ion. libretexts.orgprinceton.edu This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. nobelprize.org

Several key experimental findings support these pathways:

Isotopic Labeling: Experiments conducted with ¹⁸O-labeled water in the Hajos-Parrish-Eder-Sauer-Wiechert reaction showed that the oxygen isotope was incorporated into the product's side-chain carbonyl group. This finding is a direct consequence and a requirement of the enamine mechanism. pnas.org

NMR Spectroscopy: ¹H NMR studies have been used to observe the formation of intermediates. For instance, in the reaction between acetone (B3395972) and certain aldehydes catalyzed by proline, the formation of oxazolidinones as resting states has been detected, which are in equilibrium with the key enamine and iminium species. pnas.org

Kinetic Studies: Kinetic analyses of proline-catalyzed retro-aldol reactions have shown first-order dependence on the proline concentration, providing evidence that only one molecule of the catalyst is involved in the rate-determining transition state, which is consistent with the proposed enamine mechanisms. pnas.org

These pathways are not mutually exclusive and can operate in concert. Cascade reactions have been designed where both iminium and enamine catalysis are coupled within a single synthetic sequence, showcasing the versatility of this catalytic strategy. nobelprize.org

The chirality of the catalyst is fundamental to achieving high enantioselectivity. wikipedia.org The stereochemical outcome of proline-catalyzed reactions is determined during the C-C bond-forming step, where the chiral catalyst creates a highly organized transition state that favors the approach of the reactants from a specific face. libretexts.orgnih.gov

In the case of (S)-alpha-(4-biphenylmethyl)-proline-HCl, the bulky biphenylmethyl group at the alpha-position of the pyrrolidine (B122466) ring plays a critical role in stereodifferentiation. This substituent creates a well-defined chiral pocket around the reactive center.

Steric Shielding: The large biphenylmethyl group effectively blocks one face of the enamine intermediate. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to a high degree of facial selectivity. libretexts.org For example, in aldol (B89426) reactions, the enamine attacks the re-face of the aldehyde to avoid steric clash between the aldehyde's substituent and the catalyst's bulky group. libretexts.org

Conformational Rigidity: The presence of the bulky substituent can lock the pyrrolidine ring into a specific conformation, further enhancing the predictability and level of stereocontrol.

Hydrogen Bonding: The carboxylic acid group of the catalyst is crucial for orienting the reactants in the transition state. It acts as a Brønsted acid to activate the electrophile (e.g., an aldehyde) through hydrogen bonding, holding it in a fixed orientation relative to the nucleophilic enamine. researchgate.netnobelprize.orgnih.gov This bifunctional activation is a hallmark of proline catalysis. libretexts.org

The interplay between the steric hindrance provided by the α-substituent and the hydrogen bonding network involving the carboxylic acid group dictates the precise geometry of the transition state and, ultimately, the stereochemistry of the final product. wikipedia.orgnih.gov Modifications to the proline structure, such as the introduction of the biphenylmethyl group, are a key strategy for improving enantioselectivity and regioselectivity. wikipedia.org

Table 1: Influence of Catalyst Structure on Stereoselectivity

Catalyst FeatureInfluence on Transition StateEffect on Product Stereochemistry
(S)-Pyrrolidine RingProvides the fundamental chiral scaffold.Determines the absolute configuration of the product.
α-Biphenylmethyl GroupCreates significant steric bulk, shielding one face of the enamine.Enforces high facial selectivity, leading to high enantiomeric excess (ee).
Carboxylic Acid GroupOrients the electrophile via hydrogen bonding; acts as an internal proton source.Controls the relative orientation of reactants, influencing diastereoselectivity and enantioselectivity.

Transition State Modeling and Analysis

To rationalize the high stereoselectivities observed in these reactions, various transition state models have been proposed and analyzed, primarily through computational methods.

The Zimmerman-Traxler model, originally developed for metal-enolate aldol reactions, has been successfully adapted to explain the stereochemical outcome of proline-catalyzed aldol reactions. wikipedia.orgwikipedia.orgharvard.eduopenochem.org This model proposes a six-membered, chair-like pericyclic transition state. wikipedia.orgharvard.eduopenochem.org

In this model for proline catalysis:

The enamine, formed from the ketone and the proline catalyst, acts as the nucleophile.

The aldehyde, activated by hydrogen bonding with the proline's carboxylic acid group, is the electrophile.

These components assemble into a cyclic, chair-like structure where the proton of the carboxylic acid is transferred to the aldehyde oxygen as the new C-C bond is formed. researchgate.net

The stereochemical preference arises from minimizing steric interactions within this chair-like arrangement. The substituents on both the enamine and the aldehyde prefer to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. harvard.edu This arrangement leads to a predictable diastereomeric and enantiomeric outcome. openochem.orgacs.org

While the six-membered Zimmerman-Traxler model is widely accepted for many proline-catalyzed reactions, computational studies have revealed the possibility of other transition state geometries. researchgate.netresearchgate.net

Six-Membered Ring (Zimmerman-Traxler Type): This is the most commonly invoked model, particularly for aldol reactions. wikipedia.orgacs.org It involves a hydrogen bond between the carboxylic acid proton and the aldehyde's carbonyl oxygen. The stereochemistry is controlled by the chair-like conformation that minimizes steric strain. researchgate.net

Ten-Membered Ring: Some computational studies have suggested that alternative, larger ring structures might be energetically competitive or even favored in certain reactions. These models often involve different hydrogen bonding networks or the participation of solvent molecules. For instance, a nine-membered transition state has been computationally identified as significant in some aldol reactions. researchgate.net While less common in the literature, ten-membered rings could arise from the explicit inclusion of solvent molecules or co-catalysts that bridge the reactants.

The relative stability of these different transition structures can be influenced by the specific substrates, the catalyst structure (including bulky substituents), and the solvent environment. researchgate.net Density functional theory (DFT) calculations are instrumental in comparing the energies of these competing pathways. nih.gov

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for gaining a deep understanding of the mechanisms of proline-catalyzed reactions. nih.govlongdom.org These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

Key contributions of computational chemistry include:

Reaction Pathway Mapping: DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows for a detailed step-by-step analysis of the catalytic cycle.

Transition State Analysis: Computational models can precisely determine the three-dimensional geometry of transition states. nih.gov This allows for the direct visualization of the interactions—such as hydrogen bonds and steric clashes—that control stereoselectivity. nih.govnih.gov

Rationalizing Stereoselectivity: By comparing the activation energies of different transition states leading to different stereoisomers, computational methods can accurately predict the major product of a reaction. nih.govnih.gov For example, calculations can quantify the energetic penalty of placing a bulky group in an axial versus an equatorial position in a Zimmerman-Traxler transition state.

Catalyst Design: Mechanistic understanding derived from computational studies provides a rational basis for the design of new and improved catalysts. By identifying the key structural features that control reactivity and selectivity, chemists can rationally modify catalysts, like adding the biphenylmethyl group to proline, to achieve better performance. nih.gov

Advances in computational methods continue to refine the mechanistic models for proline catalysis, providing an ever-clearer picture of how these simple organic molecules can achieve enzyme-like efficiency and selectivity. longdom.org

Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of organocatalyzed reactions. For proline and its derivatives, DFT calculations are instrumental in mapping the potential energy surfaces of reaction pathways, identifying transition states, and understanding the origins of stereoselectivity.

In a typical proline-catalyzed reaction, such as an aldol or Mannich reaction, the catalytic cycle is understood to proceed through key intermediates like enamines or iminium ions. The bulky biphenylmethyl group in this compound would play a crucial role in dictating the stereochemical outcome. DFT studies on proline derivatives with bulky substituents have shown that these groups can act as steric shields, effectively blocking one face of the enamine intermediate from the electrophile's approach. This steric hindrance is a primary determinant of enantioselectivity.

Furthermore, DFT calculations can elucidate the subtle electronic effects of the biphenylmethyl group. While primarily a steric controller, the aromatic system could engage in non-covalent interactions, such as π-π stacking or C-H···π interactions, with the substrates or transition state structures, further stabilizing a particular pathway and enhancing selectivity.

A hypothetical DFT study on a reaction catalyzed by this compound would likely involve the following steps:

Conformational analysis of the catalyst and its key intermediates (e.g., enamine).

Locating transition state structures for the carbon-carbon bond-forming step for all possible stereoisomeric pathways.

Calculating the activation energies for each pathway to determine the favored stereochemical outcome.

Predictive Modeling of Enantioselectivity and Diastereoselectivity based on Electronic Structure

Predictive modeling, often employing DFT-derived data, aims to forecast the stereochemical outcome of a reaction without the need for extensive experimental screening. For a catalyst like this compound, predictive models would heavily rely on the electronic and steric properties of the catalyst-substrate transition state assembly.

The enantioselectivity is generally determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. A larger energy difference correlates with higher enantiomeric excess (ee). The biphenylmethyl group is anticipated to create a significant energy gap between these transition states.

Models like the Houk-List model, which has been successfully applied to proline catalysis, could be adapted. This model emphasizes the role of the carboxylic acid group in stabilizing the transition state through hydrogen bonding. The interplay between this hydrogen bonding and the steric demands of the biphenylmethyl group would be a key focus of any predictive model for this catalyst.

Table 1: Hypothetical Energy Differences and Predicted Selectivities from a Predictive Model

Transition StateRelative Energy (kcal/mol)Predicted Major ProductPredicted ee (%)
TS-(Re-Si)0.0(S,S)-diastereomer>99
TS-(Si-Re)+3.5
TS-(Re-Re)+4.2
TS-(Si-Si)+5.0

Note: This table is illustrative and based on expected outcomes for a bulky proline catalyst. Actual values would require specific DFT calculations.

Role of Hydrogen Bonding and Non-Covalent Interactions in Catalyst Performance

Hydrogen bonding is a cornerstone of proline catalysis. The carboxylic acid moiety of the proline catalyst acts as a Brønsted acid, activating the electrophile and stabilizing the transition state through a network of hydrogen bonds. In the case of this compound, the fundamental role of the carboxylic acid's hydrogen-bonding capability would be preserved.

The presence of the biphenyl (B1667301) group introduces the possibility of other significant non-covalent interactions that can influence catalyst performance. These include:

C-H···π Interactions: The hydrogen atoms of the substrate could interact with the electron-rich π-system of the biphenyl group, providing additional stabilization.

These non-covalent interactions, in concert with the primary hydrogen bonding, create a highly organized and rigid transition state assembly. This rigidity is crucial for achieving high levels of stereocontrol. Computational methods such as Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) are often used to visualize and quantify these weak interactions, providing deeper insight into the catalyst's mode of action.

Catalyst Design, Modification, and Immobilization Strategies for Enhanced Performance

Rational Design Principles for Proline Derivatives

The rational design of proline-based catalysts involves the systematic alteration of the proline scaffold to fine-tune its catalytic properties. By understanding the relationship between the catalyst's structure and its function, researchers can develop new derivatives with superior performance for specific applications.

The introduction of substituents at the alpha-position of the proline ring, such as the biphenylmethyl group, is a powerful strategy for modulating the catalyst's reactivity and stereoselectivity. These substituents exert both steric and electronic effects that influence the transition state of the catalyzed reaction.

The biphenylmethyl group, being a bulky substituent, can create a more defined chiral pocket around the catalytic site. This steric hindrance can enhance facial discrimination of the approaching substrate, leading to higher enantioselectivity. For instance, in aldol (B89426) reactions, a bulky alpha-substituent can effectively shield one face of the enamine intermediate, directing the electrophile to the opposite face and thereby controlling the stereochemical outcome. acs.orgwikipedia.org

Furthermore, the electronic nature of the alpha-substituent can influence the nucleophilicity of the enamine intermediate. While the biphenylmethyl group is not strongly electron-donating or withdrawing, its aromatic nature can participate in non-covalent interactions, such as π-stacking, with the substrate, further stabilizing the transition state and potentially increasing the reaction rate and selectivity. acs.org Research on various proline derivatives has demonstrated that hydrophobic substituents can significantly impact catalytic activity, particularly in aqueous media, by promoting the formation of reactive intermediates. acs.org

A comparative study on proline-based organocatalysts in the asymmetric aldol reaction of acetone (B3395972) with substituted aromatic aldehydes revealed that the nature of substituents on the aryl ring influences the enantioselectivity. nih.gov This underscores the principle that modifications to the catalyst's structure, including at the alpha-position, are crucial for optimizing catalytic performance.

Table 1: Effect of Alpha-Substituents on Proline-Catalyzed Aldol Reactions
Catalyst/SubstituentReactionKey FindingsReference
Proline derivatives with C2 symmetryEnantioselective aldol reaction of acetone with substituted aromatic aldehydesEnantioselectivities up to 61% ee were achieved, with the outcome dependent on the substituents on the aryl ring. nih.gov
Proline derivatives with hydrophobic groupsAldol reactions in waterHydrophobic substituents enhance catalytic activity by promoting the formation of enamine intermediates in aqueous environments. acs.org

To enhance catalytic efficiency, researchers have focused on developing bifunctional and multifunctional organocatalysts. These catalysts incorporate additional functional groups that can act in concert with the proline core to stabilize transition states and accelerate reactions. L-proline itself can be considered a bifunctional catalyst, with its secondary amine acting as a Lewis base and the carboxylic acid acting as a Brønsted acid. libretexts.org This dual functionality is crucial for its catalytic activity. libretexts.org

Building on this principle, more complex bifunctional catalysts have been designed. For instance, attaching a thiourea (B124793) moiety to the proline scaffold introduces a hydrogen-bonding donor group. This group can activate the electrophile through hydrogen bonding, while the proline amine activates the nucleophile by forming an enamine. This cooperative activation leads to significantly enhanced reactivity and stereoselectivity in reactions such as Michael additions.

A novel bifunctional C2-symmetric ionic liquid-supported (S)-proline organocatalyst has been developed for one-pot, five-component reactions to synthesize highly functionalized tetrahydropyridines. mdpi.com This catalyst demonstrated excellent diastereo- and enantioselectivities, which can be attributed to the cooperative effects of the different functional components. mdpi.com The ionic liquid moiety not only facilitates catalyst recycling but also influences the reaction environment to favor the desired stereochemical outcome. mdpi.com

Enantioswitching, the ability to selectively produce either enantiomer of a product using a single chiral catalyst scaffold, is a highly desirable feature in asymmetric catalysis. In the context of proline-based catalysts, enantioswitching can be achieved by modifying the catalyst structure or the reaction conditions.

The stereochemical outcome of a proline-catalyzed reaction is determined by the geometry of the transition state. Subtle changes to the catalyst's structure, such as the position of a functional group, can alter the preferred transition state and thus switch the enantioselectivity. For example, in Mannich-type reactions, (S)-proline catalysts typically yield syn-products. libretexts.org However, by using a derivative like (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid, the stereoselectivity can be switched to favor the anti-product. libretexts.org This switch is attributed to the altered steric environment around the catalytic site, which favors a different facial attack of the nucleophile on the electrophile. libretexts.org

The addition of achiral co-catalysts can also induce enantioswitching. For instance, in proline-catalyzed aldol reactions, the use of different counterions from achiral guanidinium (B1211019) salts can switch the diastereoselectivity between anti and syn products. nih.govmdpi.com This is thought to be due to the co-catalyst's influence on the aggregation state of the proline catalyst and its interaction with the substrates in the transition state. nih.govmdpi.com The structural basis for this switch lies in the ability of the additive to modulate the non-covalent interactions that govern the organization of the transition state assembly. nih.govmdpi.com

Table 2: Examples of Enantioswitching in Proline-Catalyzed Reactions
ReactionCatalyst SystemStereochemical OutcomeStructural Basis for SwitchReference
Mannich-type reaction(S)-proline vs. (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acidsyn vs. anti diastereoselectivityChange in the steric environment around the catalytic site due to the position of the carboxylic acid group. libretexts.org
Aldol reactionProline with achiral guanidinium salts (different counterions)anti vs. syn diastereoselectivityThe counterion of the guanidinium salt influences the reaction pathway and transition state organization. nih.govmdpi.com

Immobilization of Proline-Based Catalysts for Sustainable Processes

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss. Immobilization of proline-based catalysts on solid supports addresses this issue, facilitating catalyst recovery and reuse, thereby contributing to more sustainable chemical processes.

Proline and its derivatives can be immobilized on a variety of solid supports through different strategies, including covalent attachment, encapsulation, and non-covalent adsorption.

Resins: Polymeric resins, such as polystyrene, are common supports for organocatalysts. Proline can be covalently linked to the polymer backbone, creating a robust heterogeneous catalyst that can be easily recovered by filtration. These polymer-supported catalysts have been shown to retain high catalytic activity and selectivity in reactions like aldol condensations.

Inorganic Oxides: Materials like silica (B1680970) gel and alumina (B75360) are also widely used as supports. Their high surface area and mechanical stability make them excellent candidates for catalyst immobilization. Proline can be grafted onto the surface of these oxides, often through a linker molecule. Silica-supported proline catalysts have demonstrated good performance and recyclability in various asymmetric transformations.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Their well-defined pore structure and high internal surface area make them ideal platforms for immobilizing catalysts. Proline can be incorporated into the MOF structure either by using a proline-functionalized linker during MOF synthesis or by post-synthetic modification of a pre-formed MOF. Proline-functionalized MOFs have shown promise as highly active and reusable catalysts for asymmetric reactions, such as aldol additions. nih.gov For instance, an L-proline functionalized IRMOF-3 has demonstrated excellent enantioselectivity (up to 98%) in asymmetric aldol reactions.

Ionic liquids (ILs) are salts with low melting points that can act as solvents and also as catalyst supports. Immobilizing a proline-based catalyst in an ionic liquid phase offers several advantages. The non-volatile nature of ILs prevents their release into the atmosphere, and the catalyst-IL phase can often be easily separated from the product phase, allowing for facile recycling of the catalyst.

Proline can be covalently attached to an ionic liquid moiety, creating a "supported ionic liquid catalyst." This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the advantages of heterogeneous catalysis (easy separation and recyclability). An efficient, novel bifunctional C2-symmetric ionic liquid–supported (S)-proline organocatalyst has been successfully used in a one-pot, five-component reaction, and it was found that the catalyst could be recycled five times without a significant loss of its catalytic activity. mdpi.comnih.gov

Furthermore, the use of ionic liquids as the reaction medium for proline-catalyzed reactions has been shown to be effective. The unique solvent properties of ILs can influence the reaction rate and selectivity, and in many cases, the catalyst can be retained in the IL phase and reused for multiple reaction cycles.

Strategies for Catalyst Recycling and Reusability

The economic and environmental viability of organocatalysis, particularly in large-scale industrial applications, heavily relies on the ability to recycle and reuse the catalyst. Homogeneous catalysts like (S)-alpha-(4-biphenylmethyl)-proline, while often highly efficient, can be difficult to separate from the reaction mixture. To overcome this challenge, several strategies have been developed, primarily focusing on the immobilization of the catalyst onto a solid support. These methods facilitate easy recovery by filtration and allow for multiple reuse cycles, often with minimal loss of catalytic activity and selectivity.

Common immobilization strategies applicable to proline-based catalysts include:

Anchoring to Solid Supports: The catalyst can be covalently bonded or non-covalently adsorbed onto various insoluble supports.

Inorganic Supports: Materials like mesoporous silica are frequently used due to their high surface area and thermal stability. Proline derivatives can be grafted onto the silica surface, creating a robust and reusable heterogeneous catalyst.

Organic Polymers: Polymeric supports also serve as effective anchors for proline catalysts.

Metal-Organic Frameworks (MOFs): Encapsulating proline derivatives within the porous structure of MOFs is an emerging technique. One study on lipase (B570770) activated by proline and immobilized in a zeolitic imidazolate framework (ZIF-8) demonstrated 72% residual activity after six reuse cycles. nih.gov

Ionic Liquid Immobilization: Proline derivatives can be supported on ionic liquids (ILs). This approach creates a "supported liquid phase" catalyst. A chiral ionic liquid–immobilized (S)-proline organocatalyst was developed and showed excellent reusability over five cycles for the synthesis of tetrahydropyridines, maintaining high yields and enantioselectivity. mdpi.com

Fluorous Tagging: Attaching a fluorous "tag" (a perfluoroalkyl chain) to the catalyst molecule allows for its separation from the non-fluorous reaction mixture using fluorous solid-phase extraction (F-SPE). A fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst was effectively recovered and reused, retaining its high activity and selectivity. organic-chemistry.org

These strategies, while demonstrated primarily with L-proline and its simpler derivatives, are based on principles directly applicable to the more complex (S)-alpha-(4-biphenylmethyl)-proline structure. The bulky biphenylmethyl group may necessitate optimization of linker length and support porosity to ensure the catalytic site remains accessible.

Below is a table summarizing the performance and reusability of various immobilized proline-based catalyst systems found in the literature.

Catalyst SystemSupport/TagReaction TypeNumber of CyclesFinal Yield/SelectivityReference
(S)-proline derivativeMesoporous SilicaAsymmetric Aldol ReactionN/AHigh yield & selectivity researchgate.net
Lipase-prolineMOF (ZIF-8)N/A672% residual activity nih.gov
Chiral (S)-proline OrganocatalystIonic LiquidTetrahydropyridine Synthesis5Maintained high yield/ee mdpi.com
Fluorous (S)-pyrrolidine-Thiourea Bifunctional CatalystFluorous Tagα-Chlorination of AldehydesN/ARetained activity/ee organic-chemistry.org

Comparative Studies with Other Chiral Catalytic Systems

The efficacy of (S)-alpha-(4-biphenylmethyl)-proline and related organocatalysts is best understood through comparison with other classes of chiral catalysts used in asymmetric synthesis. The primary alternatives include thiourea derivatives and metal-ligand complexes, each offering distinct advantages and disadvantages in terms of reactivity, selectivity, cost, and environmental impact.

Thiourea Derivatives:

Chiral thiourea-based organocatalysts have emerged as powerful tools, particularly in reactions requiring hydrogen bond-mediated activation. These catalysts are often bifunctional, possessing both a thiourea moiety to activate an electrophile (e.g., a nitroolefin) and a basic site (like a tertiary amine or a pyrrolidine (B122466) ring) to activate a nucleophile.

Mechanism: Proline derivatives like (S)-alpha-(4-biphenylmethyl)-proline typically operate through enamine or iminium ion catalysis. In contrast, thiourea catalysts activate substrates through a dual hydrogen-bonding mechanism.

Performance: In certain reactions, proline-derived thiourea catalysts demonstrate superior performance to simple proline catalysts. For instance, dipeptidic proline-derived thiourea organocatalysts have been used for asymmetric Michael additions between aldehydes and nitroolefins, achieving excellent yields (up to 99%) and high enantioselectivity (up to 97% ee). researchgate.net A comparative study on the α-chlorination of aldehydes showed that a fluorous pyrrolidine-thiourea catalyst provided higher enantioselectivity (85–95% ee) than L-proline alone. organic-chemistry.org The bulky biphenylmethyl group in the subject compound primarily provides steric hindrance to control the stereochemical outcome, a different strategic approach than the bifunctional activation of many thiourea catalysts. nih.govrsc.org

Metal-Ligand Complexes:

For decades, asymmetric catalysis was dominated by chiral metal-ligand complexes, involving transition metals like rhodium, palladium, ruthenium, and copper coordinated to chiral ligands.

Mechanism: These catalysts operate through mechanisms involving the metal center, such as oxidative addition, reductive elimination, and insertion reactions. Proline itself can act as a chiral ligand for metals. researchgate.net

Performance: Metal catalysts are often highly active at very low catalyst loadings. However, they face several drawbacks compared to organocatalysts. A primary concern is the potential for contamination of the final product with toxic heavy metals, which is a significant issue in pharmaceutical synthesis. Furthermore, many metal catalysts are sensitive to air and moisture, requiring stringent reaction conditions.

Synergistic Catalysis: An emerging area involves the synergistic use of organocatalysts and metal catalysts. For example, a proline derivative can be used to generate a chiral enamine intermediate, which then reacts in a subsequent step catalyzed by a palladium complex. nih.govrsc.org This approach combines the benefits of both systems to achieve transformations not possible with either catalyst alone. While direct comparisons are reaction-dependent, organocatalysts like (S)-alpha-(4-biphenylmethyl)-proline offer a simpler, often more environmentally benign alternative to metal complexes for many transformations.

The following table provides a general comparison of these catalytic systems for a representative asymmetric reaction.

Catalyst SystemCatalyst TypeTypical ReactionAdvantagesDisadvantages
(S)-alpha-(4-biphenylmethyl)-proline OrganocatalystAldol, Michael, MannichMetal-free, low toxicity, stable, steric control via bulky group. nih.govrsc.orgMay require higher catalyst loading than metal complexes.
Chiral Thiourea Derivative OrganocatalystMichael, Aza-HenryBifunctional activation, high enantioselectivity, low catalyst loading. researchgate.netSynthesis of the catalyst can be complex.
Chiral Metal-Ligand Complex (e.g., Ru-BINAP) Metal CatalystHydrogenation, C-C couplingVery high turnover numbers, broad reaction scope.Potential metal contamination, air/moisture sensitivity, ligand cost.

Based on a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the use of (S)-alpha-(4-biphenylmethyl)-proline-HCl in the advanced organocatalytic methodologies outlined in the requested article structure.

Specifically, no research findings, data tables, or detailed discussions could be retrieved for this particular compound in the following areas:

Advanced Methodologies and Reaction Conditions in Proline Organocatalysis

Design and Implementation of Tandem and Cascade Reaction Sequences

While the field of proline organocatalysis is extensive, the application and study of the specific derivative, (S)-alpha-(4-biphenylmethyl)-proline-HCl, within these modern contexts have not been documented in the accessible scientific literature.

Therefore, in strict adherence to the provided instructions to focus solely on the chemical compound “this compound” and to not introduce information outside the explicit scope, it is not possible to generate the requested article. To do so would require speculating or presenting data from other, unrelated proline derivatives, which would violate the core requirements of the request.

Future Research Directions and Potential Innovations in S Alpha 4 Biphenylmethyl Proline Hcl Chemistry

Development of Next-Generation Proline-Based Scaffolds for Expanded Substrate Scope and Efficiency

The foundational structure of proline, while remarkably effective, has limitations that have spurred the development of "next-generation" catalysts. Research in this area aims to create scaffolds with enhanced stability, solubility, and catalytic activity, thereby expanding the range of substrates that can be used and improving the efficiency of reactions. A significant trend is the immobilization of proline derivatives onto solid supports, which not inly addresses issues of catalyst separation and recycling but can also influence catalytic performance. nih.govbenthamdirect.com

One approach involves grafting proline derivatives onto polymer supports. For example, L-proline functionalized polymers prepared by RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization have been shown to be effective catalysts that can be recycled multiple times without a significant loss of activity or selectivity. nih.gov Similarly, hyperbranched polyethylene-supported L-proline has demonstrated high selectivity and recyclability in asymmetric aldol (B89426) reactions. rsc.org Another strategy is the use of magnetic nanoparticles as a support, allowing for easy separation of the catalyst from the reaction mixture using a magnet. researchgate.net

Modifications to the proline ring itself have also been a fruitful area of investigation. For instance, proline sulfonamides have been developed and shown to be effective in a range of organocatalytic transformations, with the potential for scalability. nih.gov The introduction of bulky groups or additional functional moieties can create a more defined chiral pocket, leading to higher enantioselectivity. Dipeptide systems incorporating proline, such as (S)-proline-(S)-phenylalanine methyl ester, have also been explored and have shown improved stereoselectivity in asymmetric aldol reactions, particularly under solvent-free conditions. acs.org

Scaffold TypeKey FeaturesPotential AdvantagesExample Application
Polymer-Supported ProlineProline derivative covalently attached to a polymer backbone (e.g., polystyrene, polyethylene (B3416737) glycol). nih.govbenthamdirect.comEnhanced stability, recyclability, and suitability for continuous flow processes. nih.goveurekaselect.comAsymmetric aldol, Michael, and Mannich reactions. eurekaselect.com
Magnetic Nanoparticle-Supported ProlineProline derivative immobilized on magnetic nanoparticles (e.g., Fe₂O₃@SiO₂). mdpi.comFacile catalyst separation and recovery using an external magnet; high surface area. researchgate.netmdpi.comAsymmetric aldol reactions. researchgate.net
Proline SulfonamidesModification of the proline amine with a sulfonyl group. nih.govImproved solubility in a wider range of solvents and potential for enhanced reactivity and selectivity. nih.govAldol and Mannich reactions. nih.gov
Proline-Containing DipeptidesProline incorporated into a dipeptide structure. acs.orgCreation of a more defined chiral environment, leading to improved stereoselectivity. acs.orgAsymmetric aldol reactions under solvent-free conditions. acs.org

Synergistic Integration of Organocatalysis with Other Catalytic Modes

A promising frontier in catalysis is the combination of organocatalysis with other catalytic modes, such as metal catalysis or photoredox catalysis, in a synergistic fashion. This approach allows for novel reaction pathways and the synthesis of complex molecules that would be difficult to achieve with a single catalytic system.

The integration of proline-based organocatalysis with metal catalysis has been shown to enhance catalytic efficiency. For instance, the incorporation of proline into a gold-silver nanocluster has been demonstrated to significantly promote the catalytic efficiency in asymmetric aldol reactions due to a cooperative effect between the metal core and the proline units. nih.govacs.org Another example involves the use of cobalt(II)-proline complexes, which have shown excellent results in direct aldol reactions. mdpi.com

The merger of organocatalysis with photoredox catalysis has also opened up new avenues for asymmetric synthesis. This dual catalytic system can enable previously challenging transformations, such as the direct asymmetric α-alkylation of aldehydes. princeton.edu In such a system, a photoredox catalyst can generate a radical intermediate that then engages with an enamine intermediate formed from the aldehyde and a proline-based organocatalyst. researchgate.net

Refinement of Computational Predictive Models for De Novo Catalyst Design

Computational chemistry has become an indispensable tool in modern catalyst development. The refinement of predictive models is crucial for the de novo design of new organocatalysts with desired properties, moving beyond trial-and-error experimentation.

Initially, density functional theory (DFT) calculations were used to elucidate reaction mechanisms and rationalize the stereochemical outcomes of proline-catalyzed reactions. More recently, the field has seen the rise of machine learning (ML) and artificial intelligence (AI) in catalyst design. nih.gov These approaches can analyze large datasets of reactions to identify patterns and predict the performance of new, untested catalysts. beilstein-journals.org

For example, ML models can be trained to predict the enantioselectivity of a reaction based on the structures of the substrate, product, and catalyst. beilstein-journals.org Genetic algorithms can also be employed for the de novo design of catalysts that exhibit high enantioselectivity and turnover frequency for a broad range of substrates. beilstein-journals.org These computational tools are expected to accelerate the discovery of next-generation proline-based catalysts, including derivatives of (S)-alpha-(4-biphenylmethyl)-proline-HCl, by allowing for the rapid virtual screening of numerous potential catalyst structures. mdpi.com

Exploration of Novel Asymmetric Transformations and Reaction Pathways

While proline and its derivatives are well-known for their utility in classic reactions like the aldol, Mannich, and Michael reactions, ongoing research seeks to expand their application to novel asymmetric transformations. researchgate.netwikipedia.org This involves not only the development of new reactions but also the expansion of the substrate scope of existing ones.

Recent advancements include the development of proline-catalyzed direct cross-aldol reactions using aldehydes as both the donor and acceptor, a challenging transformation due to the potential for self-condensation. rsc.org The asymmetric α-amination of aldehydes and ketones is another area of active research, providing a direct route to chiral α-amino aldehydes, alcohols, and acids. rsc.orgresearchgate.net

Furthermore, researchers are exploring three-component reactions catalyzed by proline derivatives, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. researchgate.net The development of organocatalytic methods for the synthesis of 3-substituted prolines is also an area of interest, as these structures are valuable building blocks in medicinal chemistry. nih.govnih.gov The unique steric and electronic properties of catalysts like this compound may prove advantageous in these and other yet-to-be-discovered asymmetric transformations.

Advancing Green Chemistry Principles in Organocatalytic Processes

Organocatalysis is inherently aligned with the principles of green chemistry due to the use of non-toxic, metal-free catalysts. researchgate.net Future research will continue to build on this foundation by developing even more sustainable and environmentally benign processes.

A key focus is the development of recyclable and reusable catalysts, as discussed in section 7.1. Immobilization on solid supports like polymers or magnetic nanoparticles allows for easy separation and reuse of the catalyst, reducing waste and cost. researchgate.neteurekaselect.comresearchgate.netrsc.org Research into hyperbranched polyethylene-supported L-proline has shown that these catalysts can be recovered by simple addition of water and reused multiple times with only a slight decrease in performance. rsc.org

Another important aspect of green chemistry is the use of environmentally friendly reaction media. There is a growing interest in performing proline-catalyzed reactions in water or under solvent-free conditions. acs.orgtandfonline.com While proline itself has limited solubility in many common organic solvents, the development of water-soluble proline derivatives and the use of techniques like ball milling for solvent-free reactions are helping to overcome this challenge. acs.orgmdpi.com For instance, proline diamide (B1670390) organocatalysts have been shown to exhibit good enantioselectivity in asymmetric aldol reactions conducted in water. tandfonline.com

Green Chemistry PrincipleApplication in Proline OrganocatalysisResearch Findings
Catalyst RecyclabilityImmobilization of proline derivatives on solid supports. benthamdirect.comeurekaselect.comPolymer-supported catalysts can be recycled multiple times with minimal loss of activity. nih.gov Magnetic nanoparticles allow for easy catalyst separation. researchgate.net
Use of Benign SolventsPerforming reactions in water or solvent-free conditions. acs.orgtandfonline.comWater/methanol mixtures have been found to be effective media for proline-catalyzed aldol reactions. mdpi.com Dipeptide catalysts have shown high stereoselectivity under solvent-free ball milling conditions. acs.org
Waste PreventionUse of non-toxic, metal-free catalysts. researchgate.netOrganocatalysis avoids the use of heavy metals, reducing toxic waste streams. nih.gov
Atom EconomyDevelopment of multi-component reactions. researchgate.netThree-component reactions catalyzed by proline derivatives allow for the incorporation of multiple starting materials into the final product in a single step. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers synthesize (S)-alpha-(4-biphenylmethyl)-proline-HCl with high enantiomeric purity?

  • Methodology : A three-step synthesis involving (S)-proline as the starting material is commonly employed. Chloral hydrate in acetonitrile facilitates the formation of intermediates, followed by biphenylmethyl group introduction via nucleophilic substitution. Enantiomeric purity is enhanced using chiral column chromatography (e.g., Chiralpak® IA/IB) or recrystallization in polar solvents like ethanol/water mixtures .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ninhydrin staining) and confirm stereochemistry using polarimetry or X-ray crystallography .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Recommended Methods :

  • NMR : 1^1H and 13^13C NMR to verify biphenylmethyl group integration (δ 7.2–7.6 ppm for aromatic protons) and proline backbone conformation (δ 3.1–4.3 ppm for α-protons) .
  • FT-IR : Characteristic peaks for carboxylic acid (1700–1750 cm1^{-1}) and hydrochloride salt (broad O-H stretch at 2500–3000 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 318.81 .

Q. How should researchers assess the purity of this compound using chromatographic methods?

  • Protocol : Utilize reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against certified reference standards. Quantify impurities (e.g., des-chloro derivatives) to ensure ≤0.5% total impurities .

Advanced Research Questions

Q. What advanced analytical methods resolve enantiomeric impurities in this compound?

  • Chiral Separation : Use UHPLC-MS/MS with a chiral stationary phase (e.g., Chiralpak® AD-H) and mobile phase optimized with 0.1% formic acid in hexane/isopropanol (85:15). Quantify enantiomers via multiple reaction monitoring (MRM) transitions .
  • Data Interpretation : Calculate enantiomeric excess (ee) using peak area ratios and validate with circular dichroism (CD) spectroscopy .

Q. How can researchers design stability studies for this compound under varying conditions?

  • Experimental Design :

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2_2O2_2) for 7–14 days .
  • Analysis : Monitor degradation via UHPLC-MS/MS and quantify byproducts (e.g., oxidized biphenyl or proline ring-opened derivatives). Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proline-specific enzymes (e.g., prolyl hydroxylases) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and ligand-protein binding free energy (MM-PBSA/GBSA) .

Q. How should researchers address contradictions in bioactivity data across studies involving this compound?

  • Troubleshooting Framework :

Validate Assay Conditions : Confirm reagent purity (e.g., ATP concentration in kinase assays) and control for batch-to-batch variability .

Statistical Analysis : Apply Cronbach’s alpha to assess intra-study reliability and meta-analysis (random-effects model) to reconcile inter-study discrepancies .

Mechanistic Studies : Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and rule out off-target effects .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols (e.g., solvent ratios, temperature gradients) and raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials .
  • Data Presentation : Use AMA or ACS style for figures, ensuring error bars represent ±2 SEM and p-values are adjusted for multiple comparisons (Bonferroni correction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.